molecular formula C5H6O5 B026363 (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid CAS No. 110115-15-6

(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid

Cat. No. B026363
M. Wt: 146.1 g/mol
InChI Key: HOMGCVPJOFSUEQ-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid, also known as MOC-CCA, is a chemical compound used in scientific research. It belongs to the family of oxirane carboxylic acids, which are known for their various biological activities. MOC-CCA has been found to have potential uses in the fields of medicine, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid is not fully understood. However, it has been suggested that (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid may act as an inhibitor of certain enzymes involved in the inflammatory response. This may lead to a reduction in inflammation and associated symptoms.

Biochemical And Physiological Effects

(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid can inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. In addition, (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One advantage of using (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid in lab experiments is its high purity. This allows for more accurate and reproducible results. In addition, (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid in scientific research. One potential area of research is the development of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid-based drugs for the treatment of inflammatory diseases. Another potential area of research is the synthesis of new bioactive molecules using (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid as a chiral building block. In addition, further studies are needed to fully understand the mechanism of action of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid and its potential uses in various scientific fields.
Conclusion:
(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid is a chemical compound with potential uses in various scientific research fields. Its synthesis method has been optimized to produce high yields of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid with high purity. (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been found to have potential as an anti-inflammatory agent and as a chiral building block for the synthesis of various bioactive molecules. Further research is needed to fully understand the mechanism of action of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid and its potential uses in scientific research.

Synthesis Methods

(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid can be synthesized by reacting (R)-glycidyl butyrate with dimethyl carbonate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to produce (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid. The synthesis method has been optimized to produce high yields of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid with high purity.

Scientific Research Applications

(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been found to have potential uses in various scientific research fields. In the field of biochemistry, (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been used as a chiral building block for the synthesis of various bioactive molecules. In the field of pharmacology, (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been found to have potential as an anti-inflammatory agent. In addition, (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been used as a starting material for the synthesis of various drugs.

properties

CAS RN

110115-15-6

Product Name

(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid

Molecular Formula

C5H6O5

Molecular Weight

146.1 g/mol

IUPAC Name

(2R,3S)-3-methoxycarbonyloxirane-2-carboxylic acid

InChI

InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7)/t2-,3+/m1/s1

InChI Key

HOMGCVPJOFSUEQ-GBXIJSLDSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@@H](O1)C(=O)O

SMILES

COC(=O)C1C(O1)C(=O)O

Canonical SMILES

COC(=O)C1C(O1)C(=O)O

synonyms

2,3-Oxiranedicarboxylicacid,monomethylester,(2S-cis)-(9CI)

Origin of Product

United States

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